Thermal Stability: Anchimeric Assistance Effect
2-Nitrophenyl azide undergoes pyrolysis with substantial anchimeric assistance from the ortho-nitro group, proceeding via a concerted one-step mechanism to yield benzofuroxan and nitrogen. Kinetic measurements in decalin or di-n-butyl phthalate solution at 110–130 °C reveal that 2-nitrophenyl azide exhibits an activation energy (Eₐ) of 26.2 kcal·mol⁻¹ [REFS-1, REFS-2]. In contrast, 4-nitrophenyl azide—lacking ortho-neighboring-group participation—exhibits an Eₐ of 40.6 kcal·mol⁻¹ under comparable conditions [1]. The 35.5% reduction in Eₐ for the ortho isomer directly reflects the anchimeric assistance mechanism. Additional computational analysis at the CCSD(T)/6-311G(2d,p) level confirms the concerted one-step mechanism without stable intermediates, with calculated activation barriers in excellent agreement with experimental values [2].
| Evidence Dimension | Activation energy for thermal decomposition (pyrolysis) |
|---|---|
| Target Compound Data | 26.2 kcal·mol⁻¹ |
| Comparator Or Baseline | 4-Nitrophenyl azide: 40.6 kcal·mol⁻¹ |
| Quantified Difference | 14.4 kcal·mol⁻¹ (35.5% reduction) |
| Conditions | Decalin or di-n-butyl phthalate solution, 110–130 °C, first-order kinetics |
Why This Matters
This difference in thermal stability has direct safety implications for storage, handling, and thermal processing: 2-nitrophenyl azide decomposes at lower temperatures than its para analog, requiring stricter temperature control during storage and reaction planning.
- [1] Dyall, L. K.; Kemp, J. E. Neighbouring-group participation in pyrolysis of aryl azides. J. Chem. Soc. B 1968, 976–979. View Source
- [2] Rauhut, G.; Eckert, F. A Computational Study on the Mechanism and Kinetics of the Pyrolysis of 2-Nitrophenyl Azide. J. Phys. Chem. A 1999, 103, 9086–9092. View Source
